2,2-Difluoro-1,3-benzodioxole-5-carboxamide
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Overview
Description
2,2-Difluoro-1,3-benzodioxole-5-carboxamide: is an organofluorine compound that belongs to the benzodioxole family. This compound is characterized by the presence of two fluorine atoms attached to the benzodioxole ring, which imparts unique chemical properties. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carboxamide typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with appropriate amine derivatives under controlled conditions. One common method involves the use of 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid as a starting material, which is then converted to the carboxamide through an amidation reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to amine or other reduced forms.
Substitution: The fluorine atoms in the benzodioxole ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2,2-Difluoro-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its stability and reactivity, allowing it to interact with enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
- 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid
- 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
Comparison: Compared to its analogs, 2,2-Difluoro-1,3-benzodioxole-5-carboxamide is unique due to its carboxamide functional group, which imparts distinct chemical properties and reactivity. The presence of fluorine atoms enhances its stability and resistance to metabolic degradation, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2,2-difluoro-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO3/c9-8(10)13-5-2-1-4(7(11)12)3-6(5)14-8/h1-3H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGWGRFTWDRLRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)OC(O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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